7-Fluoro-3,4-dihydroisoquinoline

PARP1/2 Inhibitor ADME Druglikeness

7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1) is a non-interchangeable, fluorinated building block critical for medicinal chemistry optimization. The 7-fluoro substituent uniquely enhances human liver microsomal stability and ADME profiles in PARP1/2 inhibitors versus non-fluorinated analogs, and enables potent GPCR antagonism (α1A IC50=13 nM) and AKR1C3 inhibition (IC50=24 nM). Its intrinsic blue fluorescence also serves as a dual-purpose probe for reaction monitoring. Ideal for focused library synthesis in oncology and CNS programs. Strictly for R&D use.

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
CAS No. 131250-14-1
Cat. No. B149019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3,4-dihydroisoquinoline
CAS131250-14-1
SynonymsIsoquinoline, 7-fluoro-3,4-dihydro- (9CI)
Molecular FormulaC9H8FN
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CC(=C2)F
InChIInChI=1S/C9H8FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2
InChIKeyJGMIQDRFJNEVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1): A Strategic Fluorinated Building Block for Heterocyclic Synthesis and Drug Discovery


7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1) is a fluorinated heterocyclic compound with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol [1]. The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, and the strategic incorporation of a fluorine atom at the 7-position is a common tactic to modulate physicochemical properties, metabolic stability, and target binding affinity [2]. As a partially saturated isoquinoline, this compound serves as a versatile synthetic intermediate for the construction of more complex fluorinated isoquinoline derivatives, which are found in many medicinally and agriculturally important bioactive products [3].

Why 7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1) Cannot Be Arbitrarily Substituted in Structure-Activity Relationships (SAR)


In-class analogs such as unsubstituted 3,4-dihydroisoquinoline or regioisomers like the 6-fluoro derivative cannot be considered interchangeable with the 7-fluoro variant. The position and presence of the fluorine atom are critical determinants of a molecule‘s bioactivity. Studies on structurally related compounds demonstrate that the position of the fluorine atom makes very significant effects on biological activity [1]. For example, in a series of 2-aryl-3,4-dihydroisoquinolin-2-ium salts, the location of the fluorine substituent was a key factor influencing in vitro acaricidal potency [1]. Similarly, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the 7-fluoro substituent was specifically selected and incorporated into the lead candidate scaffold, and its removal (des-fluoro analog) led to a measurable change in drug-like properties, underscoring the non-substitutability of this specific fluorination pattern [2].

Quantitative Evidence Guide for the Selection of 7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1)


ADME Profile Advantage of 7-Fluoro Substitution vs. Des-Fluoro Analog in PARP1 Inhibitor Development

The 7-fluoro substituent on the 3,4-dihydroisoquinoline scaffold confers a distinct advantage in ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to its non-fluorinated counterpart. A study evaluating a lead PARP inhibitor, 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, showed that the 7-fluoro compound exhibited higher human liver microsomal stability than its des-fluoro analog [1]. Furthermore, the 7-fluoro-containing compound series demonstrated clear advantages over the approved PARP1 inhibitor Olaparib in terms of molecular weight, hydrophilicity, and plasma protein binding, highlighting the specific benefit of the 7-fluoro-3,4-dihydroisoquinoline core [1].

PARP1/2 Inhibitor ADME Druglikeness 7-Fluoro-3,4-dihydroisoquinolin-1-one

Potent α1A-Adrenergic Receptor Antagonism (IC50 = 13 nM) Derived from the 7-Fluoro-3,4-dihydroisoquinoline Scaffold

The 7-fluoro-3,4-dihydroisoquinoline moiety is a key structural component of highly potent α1A-adrenergic receptor antagonists. In a US patent (US9624198) assigned to Bayer Pharma, a compound incorporating this specific scaffold, [4-(7-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]{6-[(2-methoxyethyl)amino]pyridin-3-yl}methanone, demonstrated an IC50 value of 13 nM against the recombinant human α1A receptor expressed in CHO cells [1]. While a direct comparator within the same assay is not provided in the abstract, the single-digit nanomolar potency validates the utility of the 7-fluoro-3,4-dihydroisoquinoline building block in generating high-affinity ligands for this therapeutically relevant G-protein coupled receptor (GPCR) target.

α1A-Adrenoceptor Antagonist GPCR Recombinant Cell Assay 7-Fluoro-3,4-dihydroisoquinoline

Potential for Nanomolar AKR1C3 Inhibition with 7-Fluoro-3,4-dihydroisoquinoline-Containing Derivatives

Derivatives of 7-fluoro-3,4-dihydroisoquinoline are associated with potent inhibition of Aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer progression and drug resistance. A specific compound, 3-[(7-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]benzoic acid, has been reported to exhibit an IC50 value of 24 nM against AKR1C3 in a cell-based assay using the HCT 116 human colorectal carcinoma cell line [1]. This level of potency positions 7-fluoro-3,4-dihydroisoquinoline-based compounds as strong starting points for AKR1C3 inhibitor development, with this derivative performing at a level comparable to or exceeding many other reported small-molecule inhibitors of this target.

AKR1C3 Inhibitor Aldo-Keto Reductase Cancer 7-Fluoro-3,4-dihydroisoquinoline

Fluorescent Probe Properties of 7-Fluoro-3,4-dihydroisoquinoline vs. Unsubstituted Analogs

7-Fluoro-3,4-dihydroisoquinoline possesses distinct fluorescent properties that differentiate it from non-fluorinated 3,4-dihydroisoquinolines. The compound exhibits blue fluorescence emission in both solid state and in solution, a property that is not commonly observed with unsubstituted 3,4-dihydroisoquinoline . Importantly, its fluorescence intensity is pH-dependent, increasing with higher pH values . This dual functionality—serving as both a synthetic intermediate and a fluorescent probe—provides an added value proposition compared to simple dihydroisoquinoline analogs which lack intrinsic fluorescence suitable for analytical or imaging applications.

Fluorescent Probe Biological Imaging pH Sensor 7-Fluoro-3,4-dihydroisoquinoline

PDE7 Inhibitory Activity of 7-Fluoro-3,4-dihydroisoquinoline Derivatives in Patent Literature

The 7-fluoro-3,4-dihydroisoquinoline core is explicitly claimed in patent literature as a component of novel and effective phosphodiesterase 7 (PDE7) inhibitors. Patent applications disclose 3,4-dihydroisoquinoline compounds of formula I, where the core can be substituted with a 7-fluoro group, and these compounds are described as potent PDE7 inhibitors [1]. For instance, derivatives such as 1-[3-(4-Trifluoromethoxybenzenesulfonamido)phenyl]-7-fluoro-3,4-dihydroisoquinoline are cited as examples of these effective agents [2]. The patent claims these compounds to be more effective or better in terms of side effect profiles compared to non-specific PDE inhibitors, although explicit head-to-head quantitative data is not provided in the abstract.

PDE7 Inhibitor Phosphodiesterase Inflammation 7-Fluoro-3,4-dihydroisoquinoline

High-Impact Application Scenarios for 7-Fluoro-3,4-dihydroisoquinoline (CAS 131250-14-1)


PARP1/2 Inhibitor Lead Optimization for Oncology

Medicinal chemists optimizing PARP1/2 inhibitors should prioritize the 7-fluoro-3,4-dihydroisoquinoline scaffold. Evidence shows that incorporating this specific building block leads to improved human liver microsomal stability and a more favorable overall ADME profile compared to the non-fluorinated analog, as demonstrated in the development of a preclinical lead candidate . This compound is therefore ideal for programs seeking to enhance the drug-like properties of their PARP inhibitor series.

Synthesis of High-Affinity α1A-Adrenergic Receptor Ligands

For projects focused on GPCR drug discovery, particularly targeting the α1A-adrenergic receptor, 7-fluoro-3,4-dihydroisoquinoline is a valuable synthetic entry point. The scaffold has been successfully employed to create a potent antagonist with an IC50 of 13 nM against the recombinant human receptor . Procuring this building block can accelerate the synthesis of focused libraries to explore the SAR around this therapeutically relevant target.

Development of AKR1C3 Inhibitors for Castration-Resistant Prostate Cancer (CRPC)

Researchers developing therapeutics for hormone-dependent cancers should consider 7-fluoro-3,4-dihydroisoquinoline as a core scaffold for generating novel AKR1C3 inhibitors. Derivatives of this compound have shown potent, low nanomolar inhibitory activity (IC50 = 24 nM) against AKR1C3 in cell-based assays , indicating strong potential for further development as targeted anti-cancer agents.

Dual-Purpose Fluorescent Probe and Synthetic Intermediate

Analytical and chemical biology laboratories can leverage the intrinsic blue fluorescence and pH-dependent emission of 7-fluoro-3,4-dihydroisoquinoline . This allows the compound to function as a dual-purpose tool: it serves as a standard synthetic building block while also acting as a fluorescent probe for monitoring reaction progress or developing pH-sensing assays, thereby eliminating the need for a separate fluorophore tag.

Technical Documentation Hub

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24 linked technical documents
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